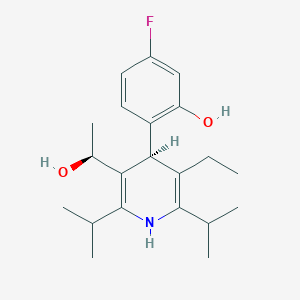
Barbituric acid, 5,5-diallyl-1,3-dicyclohexyl-2-thio-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barbituric acid, 5,5-diallyl-1,3-dicyclohexyl-2-thio-, is a derivative of barbituric acid, which is a heterocyclic compound with a pyrimidine ring structure. Barbituric acid itself is not pharmacologically active, but its derivatives have various applications in medicine and industry
Vorbereitungsmethoden
The synthesis of barbituric acid derivatives typically involves the reaction of urea with malonic acid or its derivatives . For the specific compound, 5,5-diallyl-1,3-dicyclohexyl-2-thio-barbituric acid, the synthetic route may involve the following steps:
Formation of the Barbituric Acid Core: This is achieved by reacting urea with malonic acid or its derivatives under acidic or basic conditions.
Introduction of Diallyl Groups: The diallyl groups can be introduced through alkylation reactions using allyl halides in the presence of a base.
Introduction of Dicyclohexyl Groups: The dicyclohexyl groups can be introduced through similar alkylation reactions using cyclohexyl halides.
Introduction of the Thio Group: The thio group can be introduced by reacting the barbituric acid derivative with a sulfur-containing reagent, such as thiourea or hydrogen sulfide.
Analyse Chemischer Reaktionen
Barbituric acid derivatives undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the thio group to a thiol or further to a hydrocarbon.
Substitution: Nucleophilic substitution reactions can occur at the allyl or cyclohexyl positions, leading to the formation of various substituted derivatives.
Condensation: Condensation reactions with aldehydes or ketones can form complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Barbituric acid derivatives have a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of barbituric acid derivatives typically involves interaction with the central nervous system. These compounds can bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects . The specific molecular targets and pathways involved depend on the structure of the derivative and its specific functional groups.
Vergleich Mit ähnlichen Verbindungen
Barbituric acid, 5,5-diallyl-1,3-dicyclohexyl-2-thio-, can be compared with other barbituric acid derivatives such as:
5,5-Diallyl-1,3-dimethylbarbituric acid: This compound has similar diallyl groups but differs in the presence of dimethyl groups instead of dicyclohexyl groups.
5,5-Diphenylbarbituric acid: This derivative has phenyl groups instead of allyl or cyclohexyl groups, leading to different chemical and pharmacological properties.
5,5-Diethylbarbituric acid:
The uniqueness of 5,5-diallyl-1,3-dicyclohexyl-2-thio-barbituric acid lies in its specific combination of functional groups, which can impart unique chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
53414-36-1 |
|---|---|
Molekularformel |
C22H32N2O2S |
Molekulargewicht |
388.6 g/mol |
IUPAC-Name |
1,3-dicyclohexyl-5,5-bis(prop-2-enyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C22H32N2O2S/c1-3-15-22(16-4-2)19(25)23(17-11-7-5-8-12-17)21(27)24(20(22)26)18-13-9-6-10-14-18/h3-4,17-18H,1-2,5-16H2 |
InChI-Schlüssel |
KWSMOHNJZDTXGU-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1(C(=O)N(C(=S)N(C1=O)C2CCCCC2)C3CCCCC3)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


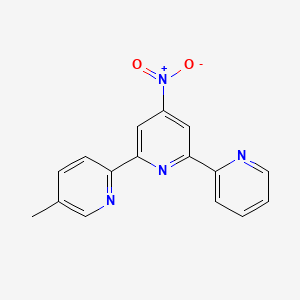
![(R)-Methyl-6'-hydroxy-8a'-methyl-3',4',4a',5',8',8a'-hexahydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene]-7'-carboxylate](/img/structure/B15345772.png)

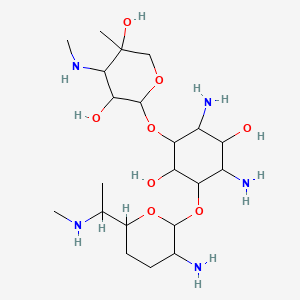

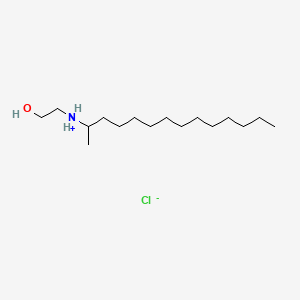
![4-[2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)ethyl]morpholine;trihydrate;trihydrochloride](/img/structure/B15345822.png)
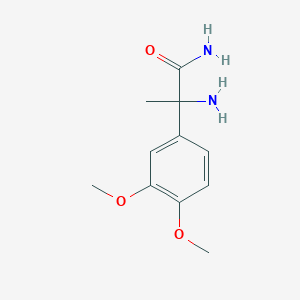
![1-[2-[2-(Tert-butoxy)ethoxy]ethoxy]butane](/img/structure/B15345825.png)
![diethyl 5-[(E)-(carbamoylhydrazinylidene)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B15345847.png)
![Cyclopentanone,2,5-bis[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-](/img/structure/B15345848.png)

